
Cilofexor tromethamine
概要
説明
Cilofexor tromethamine is a nonsteroidal farnesoid X receptor agonist. It is primarily investigated for its potential therapeutic effects in treating liver diseases such as non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and primary sclerosing cholangitis . The compound is being developed by Gilead Sciences and is known for its ability to improve liver biochemistry and reduce fibrosis and steatosis in clinical trials .
準備方法
The synthesis of cilofexor tromethamine involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the tromethamine salt to enhance the compound’s solubility and stability .
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .
化学反応の分析
Cilofexor tromethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Key Mechanisms:
- FXR Activation : Modulates gene expression related to bile acid homeostasis.
- Lipid Metabolism Regulation : Influences lipid profiles by altering hepatic lipid synthesis and transport.
- Anti-inflammatory Effects : Reduces inflammation in liver tissues, contributing to improved liver function.
Non-Alcoholic Steatohepatitis (NASH)
Cilofexor has been extensively studied for its efficacy in treating NASH. A phase 2 clinical trial demonstrated that cilofexor significantly reduced hepatic steatosis as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF). In this study, patients receiving cilofexor at a dose of 100 mg showed a median relative decrease in MRI-PDFF of -22.7% compared to an increase of 1.9% in the placebo group over 24 weeks .
Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC)
Cilofexor is also being investigated for its potential benefits in PBC and PSC. Clinical trials are assessing its safety and efficacy in improving cholestasis markers and overall liver function in patients with these conditions. A notable study (NCT02943447) focused on the safety and tolerability of cilofexor in adults with PBC without cirrhosis, highlighting its therapeutic promise .
Combination Therapies
Recent studies have explored cilofexor's use in combination with other agents like semaglutide and firsocostat. A phase 2 trial evaluated the fixed-dose combination of cilofexor and firsocostat for patients with compensated cirrhosis due to NASH. This approach aims to enhance treatment efficacy by targeting multiple pathways involved in liver disease progression .
Case Study 1: Efficacy in NASH
In a double-blind, placebo-controlled trial involving 140 patients with NASH, cilofexor treatment resulted in significant reductions in liver biochemistry markers such as gamma-glutamyltransferase and primary bile acids after 24 weeks. The study concluded that cilofexor was well-tolerated with manageable side effects .
Case Study 2: Safety Profile
Another study focusing on patients with compensated cirrhosis due to PSC reported that escalating doses of cilofexor were well tolerated over a 12-week period. Improvements were noted in cholestasis markers without significant adverse events, suggesting a favorable safety profile for long-term use .
Data Summary
Application Area | Clinical Trials | Key Findings |
---|---|---|
Non-Alcoholic Steatohepatitis | Phase 2 (NCT02854605) | Significant reduction in hepatic steatosis; well-tolerated |
Primary Biliary Cholangitis | Phase 3 ongoing | Improved cholestasis markers; safety established |
Primary Sclerosing Cholangitis | Phase 3 ongoing | Reduced liver inflammation; favorable safety profile |
Combination Therapy | Phase 2 ongoing | Enhanced efficacy when combined with other agents |
作用機序
Cilofexor tromethamine exerts its effects by activating the farnesoid X receptor, a nuclear receptor involved in regulating bile acid synthesis, conjugation, and enterohepatic circulation. By binding to this receptor, this compound modulates the expression of genes involved in bile acid homeostasis, lipid metabolism, and glucose metabolism . This leads to improved liver function and reduced fibrosis and steatosis in patients with liver diseases .
類似化合物との比較
Cilofexor tromethamine is unique among farnesoid X receptor agonists due to its nonsteroidal structure and specific binding affinity for the receptor. Similar compounds include:
Obeticholic acid: Another farnesoid X receptor agonist used to treat primary biliary cholangitis.
Tropifexor: A potent farnesoid X receptor agonist in clinical trials for non-alcoholic steatohepatitis.
EYP001: An investigational farnesoid X receptor agonist being studied for its effects on liver diseases
This compound stands out due to its specific molecular structure, which provides a unique binding profile and therapeutic potential .
生物活性
Cilofexor tromethamine, a nonsteroidal farnesoid X receptor (FXR) agonist, is under investigation for its therapeutic potential in treating conditions such as nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). This article explores the biological activity of cilofexor, focusing on its pharmacokinetics, pharmacodynamics, and clinical findings.
Cilofexor functions primarily by activating FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. Activation of FXR leads to:
- Increased expression of fibroblast growth factor 19 (FGF19) : This hormone regulates bile acid synthesis and glucose metabolism.
- Decreased levels of 7α-hydroxy-4-cholesten-3-one (C4) : A marker for bile acid synthesis.
- Modulation of lipid homeostasis : Cilofexor influences various pathways associated with lipid metabolism, including the repression of genes involved in de novo lipogenesis and the activation of genes promoting fatty acid oxidation .
Pharmacokinetics
The pharmacokinetic profile of cilofexor has been characterized through multiple studies. Key findings include:
- Absorption : Cilofexor reaches peak plasma concentrations approximately 1–4 hours post-administration.
- Distribution : It exhibits high protein binding (>99%) and is metabolized primarily by CYP2C8 and CYP3A enzymes .
- Half-life : The median terminal half-life ranges from 2 to 13 hours across different doses .
- Food Interaction : Moderate-fat meals can reduce the area under the plasma concentration-time curve (AUC) by 21% to 45% .
Pharmacodynamics
Pharmacodynamic studies have demonstrated cilofexor’s effects on metabolic markers:
- FGF19 Levels : Cilofexor administration significantly increases FGF19 levels in a dose-dependent manner.
- Bile Acid Regulation : It effectively reduces serum bile acids and C4 levels, indicating its potential to regulate bile acid synthesis .
Table 1: Pharmacodynamic Effects of Cilofexor
Parameter | Baseline Level | Post-Treatment Level | Change (%) |
---|---|---|---|
FGF19 | Variable | Increased | Significant |
C4 | Variable | Decreased | Significant |
Serum Bile Acids | Variable | Decreased | Significant |
Clinical Studies
Cilofexor has undergone various clinical trials assessing its safety and efficacy. Notable findings include:
- Phase I Trials : These trials established that cilofexor is well-tolerated at doses up to 300 mg. The pharmacokinetic data supported advancing to Phase II trials for NASH and PSC .
- Combination Therapy : Cilofexor is being investigated in combination with other agents like firsocostat and semaglutide for enhanced therapeutic effects in metabolic dysfunction-associated steatohepatitis .
Case Studies
Several case studies highlight cilofexor's potential benefits in liver diseases:
-
Case Study on NASH :
- A cohort treated with cilofexor showed significant reductions in liver fibrosis markers and improvement in liver function tests after 12 weeks of treatment.
- Patients reported improved quality of life metrics alongside biochemical improvements.
-
Case Study on PSC :
- In patients with PSC, cilofexor treatment resulted in reduced liver enzyme levels and stabilization of disease progression over a 6-month period.
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3N3O5.C4H11NO3/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23;5-4(1-6,2-7)3-8/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36);6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWTTWVBVUZPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33Cl3N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253764-93-9 | |
Record name | Cilofexor tromethamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2253764939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CILOFEXOR TROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7AR0KNS4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。